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Compound of Interest
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Cat. No.: B1674484 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth, objective comparison of the metabolic pathways of the two

enantiomers of lansoprazole: R-Lansoprazole (dexlansoprazole) and S-Lansoprazole. The

information presented is supported by experimental data to aid in research and drug

development.

Lansoprazole, a widely used proton pump inhibitor, is a racemic mixture of R- and S-

enantiomers. These enantiomers exhibit stereoselective metabolism, primarily mediated by the

cytochrome P450 (CYP) enzyme system, leading to significant differences in their

pharmacokinetic profiles.[1][2][3]

Key Metabolic Pathways
Lansoprazole is extensively metabolized in the liver to two primary inactive metabolites: 5-

hydroxylansoprazole and lansoprazole sulfone.[4][5][6][7][8] The formation of these

metabolites is catalyzed by different CYP isoenzymes, with CYP2C19 and CYP3A4 playing the

most significant roles.[1][2][3][4][5][6][7][8][9][10][11][12]

The metabolic pathways are illustrated in the diagram below:
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Caption: Metabolic pathways of R- and S-Lansoprazole.

Enantioselective Metabolism and Enzyme
Involvement
The metabolism of lansoprazole is highly stereoselective, with S-Lansoprazole being cleared

from the body more rapidly than R-Lansoprazole.[2][10] This is primarily due to the differential

affinities of the enantiomers for the metabolizing enzymes.

CYP2C19: This enzyme is the major catalyst for the 5-hydroxylation of lansoprazole.[4][13]

Crucially, CYP2C19 exhibits a significantly higher affinity for S-Lansoprazole compared to R-

Lansoprazole, leading to a more rapid metabolism of the S-enantiomer through this pathway.

[2][5][11] The genetic polymorphism of CYP2C19 significantly impacts the metabolism of

both enantiomers, with individuals classified as poor metabolizers showing higher plasma

concentrations.[5][14][15] This effect is more pronounced for S-Lansoprazole.[5][13]

CYP3A4: This enzyme is primarily responsible for the sulfoxidation of lansoprazole to

lansoprazole sulfone.[4][11] CYP3A4 also shows a preference for metabolizing S-

Lansoprazole over R-Lansoprazole.[2][11]
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The interplay between these enzymes results in a greater overall clearance of S-Lansoprazole.

Comparative Pharmacokinetic Data
The stereoselective metabolism of R- and S-Lansoprazole leads to distinct pharmacokinetic

profiles. R-Lansoprazole generally exhibits a higher area under the plasma concentration-time

curve (AUC) and maximum plasma concentration (Cmax) compared to S-Lansoprazole.[13][14]

[16][17][18][19]

Table 1: Pharmacokinetic Parameters of R- and S-Lansoprazole in Healthy Chinese Adults

after a Single 30 mg Intravenous Dose of Racemic Lansoprazole

Parameter
R-Lansoprazole
(Dexlansoprazole)

S-Lansoprazole

Half-life (t½) (h) 1.76 - 2.06 0.87 - 1.02

Clearance (CL) (L/h) 4.52 - 5.40 34.66 - 35.98

Data sourced from a study in healthy Chinese adults.[18][20]

Table 2: Relative Area Under the Curve (AUC) Ratios of R- and S-Lansoprazole in Different

CYP2C19 Genotype Groups

CYP2C19 Genotype
R-Lansoprazole (Relative
AUC)

S-Lansoprazole (Relative
AUC)

Homozygous Extensive

Metabolizers (homEMs)
1 1

Heterozygous Extensive

Metabolizers (hetEMs)
1.5 1.8

Poor Metabolizers (PMs) 4.0 7.4

Data from a study investigating the effect of CYP2C19 polymorphism.[13]
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The following methodologies are commonly employed in the study of lansoprazole metabolism.

In Vitro Metabolism using Human Liver Microsomes
This experimental workflow is designed to assess the metabolism of drug candidates in a

setting that mimics the liver environment.

In Vitro Metabolism Experimental Workflow

Incubation of
R- or S-Lansoprazole

with Human Liver Microsomes
and NADPH at 37°C

Reaction Quenching
(e.g., with acetonitrile)

Centrifugation to
Pellet Proteins

Supernatant Analysis by
LC-MS/MS

Quantification of
Parent Drug and Metabolites

Click to download full resolution via product page

Caption: In Vitro Metabolism Experimental Workflow.

Detailed Methodology:
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Incubation: R- or S-Lansoprazole is incubated with human liver microsomes in the presence

of an NADPH-generating system at 37°C.[11] This initiates the metabolic reactions.

Reaction Termination: The reaction is stopped at specific time points by adding a quenching

solution, such as cold acetonitrile. This halts enzymatic activity.

Protein Precipitation: The mixture is centrifuged to pellet the microsomal proteins.

Analysis: The supernatant, containing the parent drug and its metabolites, is collected and

analyzed using a validated analytical method, typically liquid chromatography-tandem mass

spectrometry (LC-MS/MS).[5][21]

Data Quantification: The concentrations of the parent enantiomer and its metabolites (5-

hydroxylansoprazole and lansoprazole sulfone) are determined to calculate metabolic rates

and kinetic parameters.

In Vivo Pharmacokinetic Studies in Human Subjects
Clinical studies are essential to understand the pharmacokinetic behavior of the enantiomers in

humans.

Detailed Methodology:

Subject Recruitment: Healthy volunteers are recruited and often genotyped for CYP2C19 to

assess the impact of genetic variations.[13][14]

Drug Administration: A single oral dose of racemic lansoprazole or the individual enantiomers

is administered to the subjects.[13][14]

Blood Sampling: Blood samples are collected at predetermined time points over a 24-hour

period.[13][14]

Plasma Separation and Analysis: Plasma is separated from the blood samples, and the

concentrations of R- and S-Lansoprazole and their metabolites are measured using a

validated bioanalytical method, such as chiral high-performance liquid chromatography

(HPLC).[13][14]
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Pharmacokinetic Analysis: The plasma concentration-time data is used to calculate key

pharmacokinetic parameters, including AUC, Cmax, half-life (t½), and clearance (CL).[18]

[20][22]

Conclusion
The metabolic pathways of R- and S-Lansoprazole are stereoselective, with S-Lansoprazole

being metabolized more rapidly, primarily due to the higher affinity of CYP2C19 for this

enantiomer. This results in a greater systemic exposure to R-Lansoprazole (dexlansoprazole).

These differences in metabolism and pharmacokinetics are critical considerations in drug

development and clinical practice, underpinning the development of dexlansoprazole as an

enantiopure drug. The provided experimental protocols offer a foundation for further research

into the metabolism of these and other chiral compounds.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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